molecular formula C9H9F2NO2 B3232601 Ethyl 5-amino-2,3-difluorobenzoate CAS No. 1343140-21-5

Ethyl 5-amino-2,3-difluorobenzoate

Cat. No.: B3232601
CAS No.: 1343140-21-5
M. Wt: 201.17 g/mol
InChI Key: QHUCOLAWBXUTFE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-difluorobenzoate is an organic compound with the CAS Registry Number 1343140-21-5 and a molecular formula of C9H9F2NO2 . It has a molecular weight of 201.17 g/mol . This solid compound is characterized by an ethyl ester group and an amine group situated on a benzene ring that is selectively difluorinated at the 2 and 3 positions . The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group makes this fluorinated benzoate ester a valuable and versatile building block in chemical synthesis. Researchers utilize this compound in various applications, including pharmaceutical research and the development of agrochemicals, where it can serve as a key intermediate for constructing more complex molecules. Its specific structure is conducive to further functionalization, enabling its use in cross-coupling reactions, amide bond formation, or as a precursor for heterocyclic compounds. For safe handling, refer to the relevant Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage recommendations are to be kept sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUCOLAWBXUTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734516
Record name Ethyl 5-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343140-21-5
Record name Ethyl 5-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Amino 2,3 Difluorobenzoate

Established Synthetic Pathways and Literature Precedents

The conventional synthesis of Ethyl 5-amino-2,3-difluorobenzoate often relies on multi-step sequences starting from more common aromatic compounds. These methods are well-documented and are foundational in organic synthesis.

A common and established strategy involves the transformation of halogenated or nitro-substituted benzene (B151609) derivatives. These precursors are often commercially available and serve as versatile starting points.

One illustrative pathway begins with a halogenated aniline (B41778). For instance, a similar compound, ethyl 4-amino-3,5-difluorobenzoate, is synthesized from 4-bromo-2,6-difluoroaniline. nih.gov This type of synthesis typically involves a sequence of reactions:

Cyanation: The bromo group is replaced with a cyano (-CN) group, often using a reagent like copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF). nih.gov

Hydrolysis: The resulting benzonitrile (B105546) is then hydrolyzed to a carboxylic acid. This is commonly achieved by heating with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. nih.goviucr.org

Esterification: The final step is the conversion of the carboxylic acid to its ethyl ester, as detailed in the next section.

Another fundamental approach utilizes a nitro precursor. The synthesis would start with a difluorinated nitrobenzene (B124822) derivative, such as 2,3-difluoro-5-nitrobenzoic acid. The critical step in this pathway is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or using metal-acid systems like tin or iron in hydrochloric acid. google.com A process for a related compound involves reducing a dinitroaniline derivative with sodium hydrosulfide. google.com Once the amino group is in place, the carboxylic acid can be esterified to yield the final product.

Table 1: Example Multi-Step Synthesis Strategy

StepStarting MaterialKey ReagentsIntermediate/Product
1Halogenated DifluoroanilineCopper(I) Cyanide (CuCN), DMFAmino-difluorobenzonitrile
2Amino-difluorobenzonitrileSodium Hydroxide (NaOH), then HClAmino-difluorobenzoic acid
3Amino-difluorobenzoic acidEthanol (B145695), Sulfuric Acid (H₂SO₄)Ethyl amino-difluorobenzoate

This table represents a general strategy based on analogous syntheses. nih.goviucr.org

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 5-amino-2,3-difluorobenzoic acid.

Fischer-Speier Esterification is the most common and direct method. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol, with a small amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com A documented procedure for a similar isomer, 4-amino-3,5-difluorobenzoic acid, involves dissolving the acid in ethanol with sulfuric acid and refluxing for several hours to achieve a high yield of the corresponding ethyl ester. nih.goviucr.org The reaction works by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the ethanol.

Transesterification is an alternative, though less direct, approach. This method involves converting one ester into another. For example, if the methyl ester of 5-amino-2,3-difluorobenzoic acid were available, it could be converted to the ethyl ester by heating it in ethanol with an acid or base catalyst. This equilibrium-driven process is pushed toward the desired product by using a large excess of ethanol. While viable, direct esterification of the carboxylic acid is typically more straightforward. researchgate.net

Advanced and Selective Synthetic Strategies

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These advanced strategies aim to reduce step counts, improve yields, and control regiochemistry precisely.

Achieving the correct substitution pattern on the benzene ring (2,3-difluoro and 5-amino) can be challenging. Regioselective reactions, which control where a functional group is introduced, are therefore highly valuable.

Regioselective Amination: Instead of carrying the amino group through a multi-step synthesis, it can be introduced at a later stage using targeted amination reactions. Copper-catalyzed amination procedures have been developed for the chemo- and regioselective coupling of amines with bromobenzoic acids. nih.govnih.govscispace.com These methods can tolerate free carboxylic acid groups, potentially simplifying the synthetic route by avoiding protection and deprotection steps. nih.govresearchgate.net For instance, a suitably substituted difluorobromobenzoic acid could potentially be aminated directly at the desired position, driven by the directing effects of the existing substituents and the choice of catalyst system.

Regioselective Fluorination: While less common for this specific target, advanced fluorination techniques are a major focus of modern organic chemistry. Electrophilic fluorinating agents could theoretically be used to introduce fluorine atoms onto a pre-existing aminobenzoate ring system, although controlling the regioselectivity to obtain the 2,3-difluoro pattern would be a significant challenge.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides or pseudohalides (like triflates). nih.gov

This strategy could be applied to the synthesis of this compound by coupling Ethyl 5-bromo-2,3-difluorobenzoate with an ammonia (B1221849) surrogate or with ammonia itself under carefully controlled conditions. organic-chemistry.org The success of these reactions often depends on the choice of a specific phosphine (B1218219) ligand for the palladium catalyst, which is crucial for facilitating the catalytic cycle and preventing side reactions. organic-chemistry.orgsemanticscholar.org Researchers have developed highly specialized ligands, such as dialkyl biheteroaryl phosphines, that enable the amination of aryl halides with aqueous ammonia, which is a safer and more practical reagent than gaseous ammonia. organic-chemistry.org This approach offers a direct and modular route to the target molecule from a halogenated precursor.

Table 2: Catalytic Systems for C-N Bond Formation

Catalyst/Ligand SystemSubstrate TypeAmine SourceKey Advantage
Palladium / KPhosAryl HalidesAqueous AmmoniaAvoids gaseous ammonia, suppresses side reactions. organic-chemistry.org
Palladium / AdBippyPhosAryl HalidesFluoroalkylaminesEffective for less basic amines, low catalyst loading. nih.gov
Copper / Cu₂OBromobenzoic AcidsAliphatic/Aromatic AminesHigh regioselectivity, tolerates free carboxylic acid. nih.gov
Nickel / DPPFAryl FluorosulfonatesAlkyl/Aromatic AminesUtilizes readily prepared fluorosulfonates from phenols. researchgate.net

Applying green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, energy consumption, and the use of hazardous materials.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste.

Use of Sustainable Resources: While the direct synthesis of this compound from biomass is not established, the precursors, such as aminobenzoic acids, are targets for biosynthesis. Researchers are exploring microbial fermentation routes using simple carbohydrates as feedstocks to produce aminobenzoic acid derivatives, offering a renewable alternative to petroleum-based starting materials. mdpi.comnih.gov

Safer Reagents and Solvents: A green approach would prioritize the use of less hazardous reagents. For example, using aqueous ammonia instead of gaseous ammonia in amination reactions improves safety. organic-chemistry.org Similarly, choosing safer solvents or developing catalyst systems that work in water can significantly reduce the environmental impact of a synthesis. researchgate.net

Process Optimization and Scalability Considerations for Synthesis

The industrial production of this compound necessitates a focus on process optimization to ensure economic viability, safety, and consistency. Key considerations in scaling up the synthesis from laboratory to production scale involve reaction conditions, raw material sourcing, and throughput.

One common synthetic route to aromatic amines is the reduction of the corresponding nitro compound. For a related compound, 2-nitro-3-ethylphenol, the reduction is carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Another approach involves using chemical reducing agents like iron powder in acidic conditions. Optimizing such a process for large-scale production of this compound would involve several factors:

Catalyst Efficiency and Loading: Minimizing the amount of precious metal catalyst (like palladium) without compromising reaction time or yield is a primary goal. This involves studying catalyst activity, potential for reuse, and sensitivity to impurities.

Reaction Kinetics: Understanding the reaction kinetics is crucial for determining the optimal temperature, pressure, and reactant concentrations. For instance, in the synthesis of a different heterocyclic compound, reaction times of 5-6 hours at temperatures between 75-90°C were found to be optimal. google.com

Solvent Selection: The choice of solvent impacts reaction rate, product solubility, and ease of downstream processing. Ethanol is often used in similar preparations. google.com For scalability, factors like solvent toxicity, cost, and ease of recovery and recycling are critical.

Heat and Mass Transfer: In large reactors, efficient heat and mass transfer are vital to maintain consistent reaction conditions and prevent runaway reactions. Proper agitation and reactor design are paramount.

Work-up and Product Isolation: The transition from laboratory-scale work-up (e.g., extractions with large volumes of solvent) to industrial-scale procedures (e.g., centrifugation, filtration) must be carefully planned to minimize waste and maximize product recovery.

A comparative look at a similar synthesis, that of 5-ethylpyridine-2,3-dicarboxylate, highlights the impact of reaction temperature on yield.

ParameterLaboratory Scale Example 1Optimized Scale Example 2
Reactants alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium (B1175870) acetate (B1210297)alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium acetate
Solvent EthanolEthanol
Temperature 85-90 °C75-80 °C
Reaction Time 5-6 hours5-6 hours
Yield 35.4%88.6%

This table is based on the synthesis of 5-ethylpyridine-2,3-dicarboxylate and is illustrative of process optimization principles that could be applied to the synthesis of this compound. google.com

Isolation and Purification Methodologies

Achieving the high purity required for applications such as pharmaceutical synthesis, often greater than 99%, necessitates sophisticated isolation and purification techniques. lookchem.com

Chromatographic Techniques for Purity Enhancement

Column chromatography is a fundamental technique for purifying organic compounds. For aminobenzoic acid derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation of the desired product from impurities.

In the purification of a related isomer, ethyl 4-amino-3,5-difluorobenzoate, the crude product was passed through a silica gel plug using a mixture of dichloromethane (B109758) (CH₂Cl₂) and n-hexane (2:1) as the eluent. nih.gov This method is effective for removing non-polar impurities. For this compound, a similar strategy would likely be effective. High-Performance Liquid Chromatography (HPLC) is another powerful tool, not only for assessing purity but also for preparative-scale purification of high-value compounds. A typical HPLC method for a similar compound, 2-amino-3-ethyl-phenol, utilizes a C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.

TechniqueStationary PhaseMobile Phase / EluentPurpose
Column Chromatography Silica GelDichloromethane / n-Hexane (2:1)Removal of non-polar impurities from crude product. nih.gov
HPLC C18Water (0.1% TFA) / AcetonitrileHigh-resolution purity analysis and preparative purification.

Crystallization and Precipitation Protocols

Crystallization is a powerful and economical method for the final purification of solid compounds, often yielding material of very high purity. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture.

For fluorinated aromatic compounds, the presence of fluorine atoms can influence intermolecular interactions and thus the crystallization behavior. rsc.org In the case of ethyl 4-amino-3,5-difluorobenzoate, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution over several days. nih.gov This suggests that dichloromethane is a suitable solvent for dissolving the compound and that controlled, slow removal of the solvent allows for the formation of a well-ordered crystal lattice, excluding impurities.

Another common technique is precipitation. In the synthesis of 4-amino-3,5-difluorobenzoic acid, a precursor to the ethyl ester, the product was precipitated from the reaction mixture by adjusting the pH to approximately 1 with concentrated HCl. nih.gov The resulting hydrochloride salt was then isolated. This acid-base chemistry can be a highly effective purification step.

A general crystallization protocol for a compound like this compound might involve:

Dissolving the crude material in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals under vacuum.

The choice of solvent is critical and often determined empirically. For a related compound, rinsing the crude product with a small amount of ethyl acetate was effective in yielding a precipitate. nih.gov

MethodSolvent SystemProcedureOutcome
Slow Evaporation Dichloromethane (DCM)Dissolving the compound in DCM and allowing the solvent to evaporate slowly over several days. nih.govFormation of high-purity, plate-like crystals. nih.gov
Precipitation Water / HClAdjusting the pH of an aqueous solution of the corresponding carboxylic acid with concentrated HCl. nih.govPrecipitation of the hydrochloride salt, separating it from soluble impurities. nih.gov
Rinsing/Washing Ethyl AcetateWashing the crude solid with a minimal amount of cold ethyl acetate. nih.govRemoval of soluble impurities, yielding a purer, precipitated product. nih.gov

Reactivity and Reaction Mechanisms of Ethyl 5 Amino 2,3 Difluorobenzoate

Chemical Transformations of the Amino Group

The amino group in ethyl 5-amino-2,3-difluorobenzoate is a primary aromatic amine, which imparts characteristic reactivity to the molecule. It can readily undergo a variety of chemical reactions, including acylation, sulfonylation, diazotization, and condensation.

Acylation and Sulfonylation Reactions

The amino group can be acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. These transformations are significant as they can modify the electronic properties of the aromatic ring and serve as a protecting group for the amine. For example, the formation of an amide derivative can attenuate the activating character of the amine substituent. libretexts.org

Diazotization and Subsequent Aryl Coupling Reactions (e.g., Azobenzene (B91143) Formation)

One of the most important reactions of primary aromatic amines is diazotization. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.

The resulting aryl diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions. A prominent application is in azo coupling reactions, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring. libretexts.org This leads to the formation of azo compounds, which are often highly colored and find use as dyes. libretexts.org

For instance, the diazotization of a related compound, ethyl 4-amino-3,5-difluorobenzoate, followed by a coupling reaction, has been used to synthesize diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), an azobenzene derivative. nih.gov The general principle of this reaction involves the attack of the diazonium salt on an electron-rich coupling partner. nih.gov The reactivity of the diazonium salt allows for coupling reactions to occur under mild conditions. nih.gov These reactions can be used to form both symmetrical and unsymmetrical azo compounds. frontiersin.org

The general scheme for the formation of an azobenzene from an arylamine is as follows:

Diazotization: The arylamine is converted to a diazonium salt using nitrous acid.

Azo Coupling: The diazonium salt then reacts with a suitable coupling component, such as another aromatic amine or a phenol, to form the azo compound.

The stability and reactivity of the diazonium salt are influenced by the solvent and the presence of other functional groups on the aromatic ring. google.com

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

These imine derivatives can be further modified or used as intermediates in the synthesis of various heterocyclic compounds. For example, they can be reduced to form secondary amines or participate in cyclization reactions. The specific conditions and outcomes of these condensation reactions depend on the nature of the carbonyl compound and the reaction conditions employed.

Reactions Involving the Ester Moiety

The ethyl ester group in this compound is also susceptible to chemical modification, providing another avenue for derivatization.

Hydrolysis and Amidation of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2,3-difluorobenzoic acid, under either acidic or basic conditions. epa.gov Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Furthermore, the ester can undergo amidation by reacting with an amine to form an amide. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The choice of the amine determines the structure of the resulting amide.

Reduction to Alcohol and Further Derivatizations

The ester group can be reduced to a primary alcohol, (5-amino-2,3-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a different functional group for further chemical modifications.

The resulting alcohol can undergo various reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or conversion to an alkyl halide. These derivatizations further expand the synthetic utility of the original this compound molecule.

Strategic Utility of Ethyl 5 Amino 2,3 Difluorobenzoate in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The dual functionality of the amino group and the ester, coupled with the activating and directing effects of the fluorine substituents, makes ethyl 5-amino-2,3-difluorobenzoate an ideal starting material for building fluorinated heterocyclic compounds.

The amino group of this compound serves as a key nucleophile for constructing various nitrogen-containing heterocycles. For instance, in the synthesis of fluorinated quinolines , this compound can undergo condensation reactions with β-dicarbonyl compounds or their equivalents, followed by thermal or acid-catalyzed cyclization in reactions analogous to the Gould-Jacobs or Combes quinoline (B57606) synthesis. The resulting difluoro-quinolone core is a common motif in various functional molecules.

Similarly, the synthesis of fluorinated pyrazoles can be achieved through multi-step sequences. nih.gov A common strategy involves the reaction of an aniline (B41778) derivative with hydrazine (B178648) or substituted hydrazines in the presence of a suitable dicarbonyl synthon. researchgate.net The reaction of this compound with hydrazine under appropriate conditions can lead to the formation of fluorinated aminopyrazoles, which are valuable intermediates in medicinal and materials chemistry. researchgate.netsci-hub.se The synthesis often proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization. sci-hub.se The specific reaction pathway and resulting substitution pattern can be controlled by the choice of co-reactants and reaction conditions. dntb.gov.uaolemiss.edu

The table below illustrates a representative transformation for the synthesis of a pyrazole (B372694) ring system.

Reactant AReactant BProduct ClassSignificance
This compoundHydrazine HydrateFluorinated AminopyrazoleAccess to a key fluorinated heterocyclic core.

The inherent structure of this compound is also conducive to the formation of polycyclic and fused ring systems. The synthesis of quinolines, as mentioned previously, is a primary example of creating a fused bicyclic system. Beyond this, intramolecular cyclization strategies can be employed. For example, if the ethyl ester is first converted to a different functional group, subsequent reactions can induce cyclization with the adjacent C-4 position of the ring, facilitated by the electronic influence of the fluorine atoms. The development of such polycyclic aromatic compounds is of interest in the field of organic electronics and materials science.

Building Block for Complex Fluorinated Aromatic Scaffolds

The distinct functional handles on this compound allow for its stepwise modification, enabling its use as a foundational unit for more complex fluorinated aromatic structures.

This compound is, by its nature, a fluorinated aniline derivative. However, its ester functionality can be readily transformed. Alkaline or acidic hydrolysis of the ethyl ester group leads to the formation of 5-amino-2,3-difluorobenzoic acid. This transformation converts the ester, which is often used to control reactivity or solubility, into a carboxylic acid group, which is a versatile handle for further synthetic elaborations, such as amide bond formation. An analogous transformation has been documented for the hydrolysis of ethyl 4-amino-3,5-difluorobenzoate to 4-amino-3,5-difluorobenzoic acid. nih.gov

Representative Hydrolysis Reaction

Starting MaterialReagentsProductYieldReference
4-Amino-3,5-difluorobenzonitrile1. NaOH (1 M), Reflux4-Amino-3,5-difluorobenzoic acid84.2% nih.gov
This compound1. NaOH, Heat; 2. HCl5-Amino-2,3-difluorobenzoic acidN/A (Plausible)

Note: The second entry represents a plausible, analogous reaction based on established chemical principles.

The amino group provides a direct pathway for integrating the difluorobenzoate moiety into larger molecular assemblies. A key example is the synthesis of fluorinated azobenzene (B91143) derivatives. Oxidation of the amino group of two molecules of a fluorinated aniline, such as an analogue ethyl 4-amino-3,5-difluorobenzoate, can induce a coupling reaction to form an azo bridge (-N=N-), resulting in a symmetrical biaryl system. nih.gov This method has been used to synthesize diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.gov Such fluorinated azobenzenes are noted for their potential as photoresponsive materials. It has been demonstrated that these resulting biaryl structures can serve as precursors for creating photoresponsive main-chain oligomers. nih.gov

Synthesis of a Fluorinated Biaryl System

Starting MaterialProductSignificanceReference
Ethyl 4-amino-3,5-difluorobenzoateDiethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)Formation of a photoswitchable azobenzene biaryl scaffold. nih.gov

Contribution to the Synthesis of Specialized Reagents and Ligands (excluding those with direct clinical application)

Excluding direct clinical applications, this compound and its derivatives are instrumental in creating specialized reagents for research and materials science. The synthesis of fluorinated azobenzenes, as described above, is a prime example. nih.gov These molecules function as molecular photoswitches, where the reversible isomerization between the trans and cis forms can be controlled by light. Fluorination at the ortho-positions relative to the azo group has been shown to dramatically increase the thermal stability of the cis isomer, enhancing its utility as a switchable unit in smart materials, molecular machines, and photopharmacology research tools. nih.gov The ester groups on these azobenzene derivatives provide points for further chemical modification, allowing their incorporation into larger polymer chains or attachment to other molecular systems.

Role in Molecular Sculpting and Structure–Property Relationship Studies (excluding biological activity)

The strategic placement of substituents on an aromatic ring is a fundamental concept in medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's three-dimensional shape and, consequently, its physical and chemical properties. This compound serves as an exemplary scaffold for investigating these structure-property relationships, where the interplay between the electron-donating amino group and the strongly electronegative fluorine atoms dictates the molecule's conformation and intermolecular interactions.

Detailed crystallographic studies of closely related isomers, such as ethyl 4-amino-3,5-difluorobenzoate, provide significant insights into the structural effects of the substituents, which can be extrapolated to the 5-amino-2,3-difluoro isomer. nih.gov The presence of two adjacent fluorine atoms, as in this compound, introduces significant electronic and steric perturbations. These fluorine atoms create a localized dipole moment and can influence the planarity of the benzene (B151609) ring, a phenomenon observed in fluorinated aromatic systems.

A comprehensive analysis of a structural analog, ethyl 4-amino-3,5-difluorobenzoate, through single-crystal X-ray diffraction has revealed specific details about its molecular geometry and intermolecular interactions. nih.goviucr.org These findings offer a strong predictive model for the behavior of this compound.

In the crystal structure of the analogous ethyl 4-amino-3,5-difluorobenzoate, the molecules are interconnected through N—H⋯O hydrogen bonds and C—H⋯F short contacts. nih.gov These interactions, along with π–π stacking, create a well-defined three-dimensional network. nih.gov The phenyl rings in the stacked structure are separated by a distance of 3.325 (3) Å, with a centroid-to-centroid distance of 3.490 (3) Å. nih.gov The presence of fluorine substituents is also noted to cause a distortion of the bond angles within the phenyl ring and contribute to a quinoidal character. nih.goviucr.org

The table below summarizes key structural data for ethyl 4-amino-3,5-difluorobenzoate, which serves as a pertinent reference for understanding the molecular sculpting of this compound. nih.gov

ParameterValue
C7=O1 bond length (Å)1.212 (4)
Interplanar distance between phenyl rings (Å)3.325 (3)
Distance between ring centroids (Å)3.490 (3)
Torsion angle C7—C6⋯N1—N2 in an azobenzene derivative (°)17.2 (3)
N1=N1′ bond distance in an azobenzene derivative (Å)1.252 (3)

The study of such fluorinated aminobenzoates is crucial for developing a deeper understanding of how to engineer molecular properties. By strategically positioning fluorine atoms and other functional groups, it is possible to control the electronic distribution, conformational preferences, and intermolecular interactions of a molecule, thereby "sculpting" it for a specific application in advanced organic synthesis.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 5 Amino 2,3 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of Ethyl 5-amino-2,3-difluorobenzoate. By analyzing the spectra of different nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural assignment can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl ester group, the aromatic ring protons, and the amino group protons.

Ethyl Group: The ethyl moiety gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling with each other.

Aromatic Protons: The disubstituted benzene (B151609) ring contains two protons. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester and fluorine substituents. The coupling between these protons (H-H coupling) and with the neighboring fluorine atoms (H-F coupling) leads to more complex splitting patterns, likely doublets of doublets.

Amino Group: The two protons of the primary amine (-NH₂) typically appear as a broad singlet, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)3H
-CH₂- (Ethyl)4.2 - 4.4Quartet (q)2H
-NH₂3.5 - 5.0Broad Singlet (br s)2H
Aromatic H-4/H-66.5 - 7.5Multiplet (m) or (dd)2H

Carbon (¹³C) NMR Spectroscopy , typically recorded with proton decoupling, reveals the number of chemically non-equivalent carbon atoms.

Ethyl Group Carbons: Two distinct signals are expected for the methyl and methylene carbons of the ethyl group.

Aromatic Carbons: The benzene ring will show six separate signals, as the substitution pattern renders all six carbons chemically distinct. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts are significantly affected by the attached substituents (amino, fluoro, and carboxyl groups). libretexts.orgoregonstate.edu

Carbonyl Carbon: The ester carbonyl carbon appears as a singlet at a characteristic downfield chemical shift, typically in the 160-170 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C H₃ (Ethyl)~14
-C H₂- (Ethyl)~61
Aromatic Carbons110 - 155Six distinct signals expected. C-2 and C-3 will show large C-F coupling.
C =O (Ester)164 - 168

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

Given the presence of two fluorine atoms, Fluorine (¹⁹F) NMR Spectroscopy is an essential technique for characterization. It provides direct information about the chemical environment of each fluorine atom.

Chemical Shifts: The two fluorine atoms at the C-2 and C-3 positions are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum.

Coupling: These signals will be split into complex multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable information for assigning the signals to their specific positions on the aromatic ring. For the related compound 2-amino-4,5-difluorobenzoic acid, spectroscopic studies have been crucial for characterization. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are used to establish connectivity between atoms and definitively assemble the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear correlation between the methyl and methylene protons of the ethyl group and would help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data, for instance, confirming which proton signal corresponds to which aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular puzzle. Key correlations would include those from the methylene protons (-CH₂-) to the ester carbonyl carbon (C=O) and the C-1 aromatic carbon, as well as correlations from the aromatic protons to neighboring carbons, which helps to confirm the substitution pattern on the ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. For related amino-ester compounds, IR spectroscopy has been used to identify key vibrations such as those from amino and carbonyl groups. nih.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500Medium
Alkyl C-HC-H Stretch2850 - 3000Medium-Weak
Ester (-C=O)C=O Stretch1700 - 1730Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Variable
Aryl FluorideC-F Stretch1100 - 1300Strong
Ester C-OC-O Stretch1000 - 1300Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bond vibrations, Raman is more sensitive to vibrations of non-polar and symmetric bonds.

Aromatic Ring: The symmetric "ring breathing" vibrations of the benzene ring typically produce a strong signal in the Raman spectrum.

C-F Bonds: The carbon-fluorine bond vibrations are also expected to be Raman active.

C=O Group: The carbonyl stretch is generally weaker in Raman spectra compared to IR.

Studies on structurally similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have successfully employed both FT-Raman and FT-IR spectroscopy to perform detailed vibrational analysis, underscoring the utility of these combined techniques. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for confirming the identity and structural integrity of this compound. It provides a precise measurement of the molecular weight and offers clues to the molecule's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the determination of a precise molecular formula. For this compound, the molecular formula is C₉H₉F₂NO₂. The theoretical exact mass can be calculated and compared to the experimentally measured value, providing strong evidence of the compound's identity and purity. This level of precision is essential to differentiate it from other potential compounds that may have the same nominal mass.

While specific experimental HRMS data for this compound is not publicly available, the analysis would be expected to confirm the calculated monoisotopic mass of 201.0601 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an effective method for analyzing the purity of this compound and elucidating its structure. nih.govnih.gov In a typical GC-MS analysis, the sample is volatilized and separated from impurities on a GC column before entering the mass spectrometer. researchgate.netlabrulez.com

Upon ionization, usually by electron impact (EI), the molecule fragments in a predictable and reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation is dictated by its functional groups: the ethyl ester and the aminodifluorophenyl ring. Key expected fragmentation patterns include:

Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in a prominent acylium ion. This is a common fragmentation pathway for ethyl esters. pharmacy180.com

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of a neutral ethylene molecule, resulting in a radical cation of 5-amino-2,3-difluorobenzoic acid.

Loss of the entire ester group: Fragmentation may also involve cleavage that leads to the loss of the -COOCH₂CH₃ group.

These fragmentation pathways provide confirmatory evidence for the different structural components of the molecule.

Table 1: Expected Key Mass Fragments for this compound

Fragment StructureLost Neutral/RadicalExpected m/z
[C₉H₉F₂NO₂]⁺• (Molecular Ion)-201
[C₇H₄F₂NO]⁺•OCH₂CH₃156
[C₇H₅F₂NO₂]⁺•C₂H₄173
[C₆H₄F₂N]⁺•COOCH₂CH₃128

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers definitive insight into the three-dimensional structure of a molecule in its solid state, revealing precise details about bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice. While the crystal structure for this compound itself is not publicly documented, a comprehensive study of its close isomer, ethyl 4-amino-3,5-difluorobenzoate , provides a strong basis for understanding its likely structural characteristics. nih.goviucr.org

Single-crystal X-ray diffraction analysis of the isomer, ethyl 4-amino-3,5-difluorobenzoate, reveals key structural parameters that are likely to be mirrored in the 5-amino-2,3-difluoro analogue. nih.gov The analysis shows that the phenyl ring is essentially planar, with the substituents causing minor distortions in bond angles. For instance, the C-C-C angles within the ring vary due to the electronic effects of the highly electronegative fluorine atoms. iucr.org

Table 2: Selected Crystallographic Data for the Isomer Ethyl 4-amino-3,5-difluorobenzoate

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
C=O Bond Length1.212(4) Å iucr.org
C-O (ester) Bond Length1.345(4) Å nih.gov

The crystal packing of aromatic compounds is heavily influenced by non-covalent intermolecular interactions. In the solid state of the analogous ethyl 4-amino-3,5-difluorobenzoate, several key interactions are observed, which are anticipated to be present in the crystal structure of this compound as well. nih.gov

Hydrogen Bonding: The primary amino group (-NH₂) acts as a hydrogen-bond donor, while the carbonyl oxygen of the ester group (C=O) and the fluorine atoms act as acceptors. In the crystal of the isomer, strong N—H···O hydrogen bonds link molecules into chains. nih.govresearchgate.net Weaker N—H···F and C—H···F interactions also contribute to the stability of the three-dimensional network. nih.gov

π-Stacking: The electron-rich aromatic rings participate in π-stacking interactions. In the 4-amino-3,5-difluoro isomer, the phenyl rings of adjacent molecules overlap with an interplanar distance of 3.3573(8) Å, indicating a significant stabilizing interaction. nih.gov

These combined interactions create a robust and stable crystalline solid. The specific arrangement of these interactions dictates the macroscopic properties of the material, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies of Ethyl 5 Amino 2,3 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and energy of chemical compounds. In a typical DFT study of ethyl 5-amino-2,3-difluorobenzoate, the first step would be to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, ethyl 4-amino-3,5-difluorobenzoate, the experimentally determined C=O bond length in the ester group is approximately 1.212 Å. nih.gov A DFT calculation for this compound would be expected to yield a similar value. The planarity of the benzene (B151609) ring and the orientation of the amino and ethyl ester groups relative to the ring would also be determined.

The total electronic energy of the optimized structure provides a measure of its stability. Furthermore, by calculating the energies of different possible conformations (rotational isomers), the most stable conformer can be identified.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic compounds, the presence of substituents like amino and fluoro groups significantly influences the energies of these frontier orbitals.

A DFT calculation would provide the energies of the HOMO and LUMO, as well as their spatial distribution over the molecule. This would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.0 to 5.0

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not the result of specific calculations on this compound.

Electrostatic Potential Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. The MEP map provides a valuable tool for predicting intermolecular interactions, such as hydrogen bonding. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would reveal the rotational dynamics of the ethyl ester and amino groups. It would also show how the molecule interacts with its environment and explores different conformations. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, computational modeling could be used to study various reactions, such as its synthesis or its potential metabolic pathways.

For example, the synthesis of this compound likely involves the esterification of 5-amino-2,3-difluorobenzoic acid. Computational modeling could be used to investigate the mechanism of this reaction, including the role of an acid catalyst, by mapping out the entire reaction pathway and identifying the key transition states.

In Silico Design of Novel Derivatives with Enhanced Synthetic Utility

The strategic modification of lead compounds to enhance their properties is a cornerstone of modern chemical synthesis and drug discovery. For this compound, a versatile building block, in silico computational methods offer a powerful toolset for the rational design of novel derivatives. These computational approaches allow for the prediction of molecular properties and reactivity, thereby guiding synthetic efforts toward derivatives with improved characteristics for specific applications. The primary goal of such in silico studies is to introduce targeted modifications to the parent structure to enhance its synthetic utility, for instance, by modulating its reactivity, introducing new reactive sites, or improving its regioselectivity in subsequent reactions.

Theoretical and computational chemistry provides a framework for understanding the structure-property relationships of this compound and its potential derivatives. By employing a range of computational techniques, it is possible to screen a virtual library of candidate molecules and prioritize those with the most promising features for synthesis. This approach accelerates the development of new chemical entities and reduces the experimental workload.

The in silico design process for novel derivatives of this compound typically involves several key stages. Initially, the electronic and structural properties of the parent molecule are thoroughly characterized using computational methods. This baseline understanding is then used to inform the design of new derivatives with specific modifications. These modifications can include the introduction of various functional groups at different positions on the aromatic ring or the modification of the existing amino and ester moieties.

A critical aspect of the in silico design is the evaluation of how these structural changes impact the synthetic utility of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. Similarly, the incorporation of a new functional group can open up new avenues for chemical transformations, allowing for the construction of more complex molecular architectures.

The following sections detail the computational methodologies and findings related to the in silico design of novel derivatives of this compound with enhanced synthetic utility.

Proposed Derivatives and Rationale for Design

A series of novel derivatives of this compound were designed in silico to explore the impact of structural modifications on their electronic properties and potential synthetic utility. The design strategy focused on introducing substituents at the C4 and C6 positions of the benzene ring, as well as modifying the amino group. The rationale behind these modifications is to modulate the electron density of the aromatic system and to introduce new reactive handles for further chemical transformations.

The selection of substituents was guided by the principles of physical organic chemistry, aiming to cover a range of electronic effects (electron-donating and electron-withdrawing) and steric demands. The proposed derivatives are listed in the table below, along with the rationale for their design.

Derivative IDProposed StructureRationale for Design
ED-1 Ethyl 5-amino-2,3-difluoro-4-methylbenzoateIntroduction of an electron-donating methyl group to increase the nucleophilicity of the aromatic ring.
EW-1 Ethyl 5-amino-4-cyano-2,3-difluorobenzoateIntroduction of a strong electron-withdrawing cyano group to decrease the nucleophilicity of the ring and potentially activate other positions.
ED-2 Ethyl 5-amino-2,3-difluoro-6-methoxybenzoateIntroduction of an electron-donating methoxy (B1213986) group at a different position to investigate regiochemical effects.
EW-2 Ethyl 5-amino-2,3-difluoro-6-nitrobenzoateIntroduction of a strong electron-withdrawing nitro group to significantly alter the electronic properties of the molecule.
AM-1 Ethyl 5-acetamido-2,3-difluorobenzoateAcylation of the amino group to reduce its activating effect and to introduce a potential site for further functionalization.
AM-2 Ethyl 5-(dimethylamino)-2,3-difluorobenzoateAlkylation of the amino group to increase its electron-donating strength.

Computational Evaluation of Designed Derivatives

The designed derivatives were subjected to computational evaluation using Density Functional Theory (DFT) calculations to predict their key electronic and structural properties. Parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the calculated dipole moment were determined. These parameters provide insights into the reactivity and polarity of the molecules.

The results of the computational evaluation are summarized in the following data table.

Derivative IDHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Parent) -5.89-0.984.913.45
ED-1 -5.75-0.924.833.62
EW-1 -6.21-1.544.675.89
ED-2 -5.68-0.894.793.81
EW-2 -6.45-1.874.586.24
AM-1 -6.15-1.214.944.12
AM-2 -5.52-0.814.713.98

The data indicates that the introduction of electron-donating groups (ED-1, ED-2, AM-2) generally leads to an increase in the HOMO energy, suggesting an enhanced nucleophilicity of the aromatic ring. Conversely, electron-withdrawing groups (EW-1, EW-2, AM-1) lower the HOMO energy, indicating a decrease in nucleophilicity. The HOMO-LUMO gap, which is an indicator of chemical reactivity, is also modulated by the substituents. A smaller HOMO-LUMO gap generally implies higher reactivity.

Predicted Enhancement of Synthetic Utility

The in silico designed modifications are predicted to enhance the synthetic utility of this compound in several ways.

Modulation of Reactivity for Aromatic Substitution: The introduction of electron-donating groups, as in derivatives ED-1 and ED-2 , is expected to activate the aromatic ring towards electrophilic substitution reactions. This could facilitate reactions such as nitration, halogenation, or Friedel-Crafts reactions at specific positions, which might be sluggish or unselective with the parent compound. Conversely, the strong deactivating effect of the nitro group in EW-2 could allow for selective nucleophilic aromatic substitution reactions.

Introduction of New Reaction Handles: The cyano group in derivative EW-1 serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, thereby providing access to a wide range of other functionalities. Similarly, the acetyl group in AM-1 could be further functionalized.

Altered Regioselectivity: The position of the new substituent is predicted to influence the regioselectivity of subsequent reactions. For example, the directing effects of the substituents in ED-1 , EW-1 , ED-2 , and EW-2 would guide incoming electrophiles or nucleophiles to specific positions on the aromatic ring, offering greater control over the synthesis of complex molecules.

Fine-tuning of Physicochemical Properties: The modifications also alter the physicochemical properties of the molecule, such as polarity, as indicated by the calculated dipole moments. This can be advantageous for optimizing solubility in different solvent systems or for improving chromatographic separation of products.

Q & A

Q. How does pH affect the amino group’s nucleophilicity in mechanistic studies?

  • Methodological Answer : Under acidic conditions (pH < 3), the amino group is protonated, reducing nucleophilicity. In basic conditions (pH > 9), deprotonation enhances reactivity. Kinetic studies using stopped-flow spectroscopy or 15N^{15}\text{N} NMR isotope effects can quantify pH-dependent behavior, as seen in analogs like 5-amino-2,3-dihydrophthalazinediones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.